tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate
Description
tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate is a boronic ester-containing compound with a sulfonamidoethyl spacer linking the tert-butyl carbamate group to the aromatic ring. This structure positions it as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl motifs for pharmaceuticals and materials science . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) facilitates efficient coupling with aryl halides under palladium catalysis .
Properties
IUPAC Name |
tert-butyl N-[2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O6S/c1-17(2,3)26-16(23)21-12-13-22-29(24,25)15-10-8-14(9-11-15)20-27-18(4,5)19(6,7)28-20/h8-11,22H,12-13H2,1-7H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKINQFLWDOWVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate typically involves a series of well-defined steps. One common method is the Miyaura borylation reaction, followed by sulfonylation. The Miyaura borylation reaction involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The sulfonylation step introduces the sulfonamide group, which is crucial for the compound’s reactivity and applications .
Chemical Reactions Analysis
tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Activity
Research has indicated that derivatives of tert-butyl carbamate compounds exhibit significant anti-inflammatory properties. For instance, a study synthesized a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives and evaluated their anti-inflammatory activities using the carrageenan-induced rat paw edema model. The results showed promising inhibition percentages ranging from 39.021% to 54.239%, particularly for compounds 4a and 4i which were comparable to the standard drug indomethacin . This suggests that compounds similar to tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate could be developed as effective anti-inflammatory agents.
Anticancer Potential
The compound's structural framework allows for modifications that can enhance its biological activity against cancer cells. In a related study focusing on molecular hybrids containing sulfonamide structures, new compounds were designed and synthesized with promising anticancer evaluations . The incorporation of the dioxaborolane moiety may impart additional stability and reactivity conducive to targeting cancerous cells.
Material Science
Building Block for Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for the development of complex organic molecules. For instance, similar compounds have been utilized in the synthesis of novel materials with specific electronic or optical properties due to their boron-containing structures .
Photophysical Properties
The inclusion of the dioxaborolane unit lends itself to interesting photophysical properties which can be exploited in the development of new materials for optoelectronic applications. The tunable nature of these compounds allows researchers to tailor their properties for specific applications such as sensors or light-emitting devices.
Synthetic Intermediate
Versatile Reactivity
The tert-butyl carbamate structure is known for its reactivity in various coupling reactions. It can act as an intermediate in the synthesis of more complex molecules including pharmaceuticals and agrochemicals. The presence of the boron atom enhances its reactivity in cross-coupling reactions which are pivotal in constructing carbon-carbon bonds essential for synthesizing complex organic frameworks .
Mechanism of Action
The mechanism of action of tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors . The sulfonamide group can interact with various biological molecules, potentially inhibiting enzyme activity or modulating protein function .
Comparison with Similar Compounds
Key Insights :
Comparison with Analog Syntheses :
- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (): Synthesized via direct borylation of a Boc-protected aryl bromide, omitting the sulfonamide step.
- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate (): Uses thiol-based intermediates for sulfone formation, differing in sulfur oxidation state.
Physicochemical Properties
Notes:
Performance Comparison :
- tert-Butyl (4-boronophenyl)carbamate (): Used in head-to-tail couplings for conjugated systems.
- tert-Butyl (benzyl)carbamate (): Limited in coupling efficiency due to steric bulk.
Biological Activity
tert-Butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonamido)ethyl)carbamate is a synthetic compound characterized by its unique boron-containing structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the inhibition of specific kinases and its anti-inflammatory properties.
Chemical Structure
The compound features a tert-butyl group attached to a carbamate moiety and a sulfonamide linkage, which is further substituted with a boron-containing phenyl group. The presence of the dioxaborolane structure is significant for its biological interactions.
Inhibitory Activity
Recent studies have highlighted the compound's inhibitory effects on various kinases:
- GSK-3β Inhibition : The compound demonstrated significant inhibition of glycogen synthase kinase 3 beta (GSK-3β), an important target in various diseases including diabetes and cancer. The IC50 values for related compounds have been reported between 10 to 1314 nM, indicating varying potency depending on structural modifications .
- Anti-inflammatory Effects : In vitro assays showed that this compound effectively reduces the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. Specifically, compounds similar to this one exhibited a marked decrease in IL-6 levels at concentrations as low as 1 µM .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results indicated that while some derivatives of the compound reduced cell viability at higher concentrations, others maintained cell viability even at concentrations up to 10 µM. This suggests a favorable safety profile for certain analogs .
Table 1: Inhibitory Activity Against GSK-3β
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| Compound A | 10 | Highly potent |
| Compound B | 1314 | Less effective |
| tert-Butyl Carbamate | TBD | Under investigation |
Table 2: Anti-inflammatory Activity
| Compound | NO Reduction (%) | IL-6 Reduction (%) | Concentration (µM) |
|---|---|---|---|
| Compound A | 70 | 60 | 1 |
| Compound B | 50 | 40 | 10 |
| tert-Butyl Carbamate | TBD | TBD | TBD |
Case Study 1: GSK-3β Inhibition and Its Implications
In a study focused on neurodegenerative diseases, the inhibition of GSK-3β was linked to neuroprotection. Compounds similar to tert-butyl carbamate were shown to enhance neuronal survival under stress conditions by modulating the Wnt signaling pathway. This suggests potential therapeutic applications in Alzheimer's disease where GSK-3β activity is dysregulated.
Case Study 2: Anti-inflammatory Mechanisms
A separate investigation into the anti-inflammatory properties revealed that compounds derived from tert-butyl carbamate significantly decreased inflammatory markers in microglial cells. This finding supports its potential use in treating neuroinflammatory conditions such as multiple sclerosis.
Q & A
Q. Basic Purification & Characterization
- Purification : Use silica gel column chromatography with eluents like hexane/ethyl acetate gradients. reports successful isolation using this method .
- Characterization :
Advanced Tip : For trace impurities, employ HPLC with UV/Vis detection (λ = 254 nm) .
What factors influence the efficiency of Suzuki-Miyaura cross-coupling reactions involving this boronate ester?
Advanced Reaction Optimization
Critical factors include:
- Catalyst system : Pd(PPh) or PdCl(dppf) with ligand-to-metal ratios tailored to substrate steric demands .
- Base selection : KCO or CsCO to facilitate transmetallation .
- Solvent polarity : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .
- Temperature : Optimize between 60–100°C; higher temperatures improve kinetics but may degrade sensitive functional groups .
Case Study : Replacing chloroaryl with bromoaryl precursors increased yields from 32% to 65% due to enhanced oxidative addition kinetics .
How is this compound applied in medicinal chemistry and drug design?
Q. Advanced Applications
- Boronate ester intermediates : Used in synthesizing autotaxin inhibitors (e.g., via coupling with steroidal scaffolds) .
- Protease-resistant analogs : The Boc group enhances stability during in vitro bioactivity assays .
- Targeted drug delivery : Functionalization via Suzuki coupling enables attachment to bioactive moieties (e.g., triazolo-pyrazine derivatives) .
Example : In autotaxin inhibitor synthesis, the boronate ester facilitated Pd-catalyzed coupling with a cholesterol derivative, achieving 70% conversion .
How can researchers reconcile yield discrepancies in synthetic protocols for this compound?
Data Contradiction Analysis
Discrepancies in yields (e.g., 32% vs. 65% for chloro vs. bromo precursors) arise from:
- Substrate reactivity : Bromoaryl halides undergo faster oxidative addition to Pd(0), accelerating the catalytic cycle .
- Byproduct formation : Chloro derivatives may form stable Pd complexes, reducing catalytic turnover .
- Purification losses : Lower-yielding reactions often require extensive chromatography, increasing product loss .
Resolution : Use kinetic studies (e.g., P NMR to monitor Pd intermediates) and screen alternative ligands (e.g., SPhos) to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
